O-(2-Tert-butoxyethyl)hydroxylamine O-(2-Tert-butoxyethyl)hydroxylamine
Brand Name: Vulcanchem
CAS No.: 1023742-13-3
VCID: VC13522435
InChI: InChI=1S/C6H15NO2/c1-6(2,3)8-4-5-9-7/h4-5,7H2,1-3H3
SMILES: CC(C)(C)OCCON
Molecular Formula: C6H15NO2
Molecular Weight: 133.19 g/mol

O-(2-Tert-butoxyethyl)hydroxylamine

CAS No.: 1023742-13-3

Cat. No.: VC13522435

Molecular Formula: C6H15NO2

Molecular Weight: 133.19 g/mol

* For research use only. Not for human or veterinary use.

O-(2-Tert-butoxyethyl)hydroxylamine - 1023742-13-3

Specification

CAS No. 1023742-13-3
Molecular Formula C6H15NO2
Molecular Weight 133.19 g/mol
IUPAC Name O-[2-[(2-methylpropan-2-yl)oxy]ethyl]hydroxylamine
Standard InChI InChI=1S/C6H15NO2/c1-6(2,3)8-4-5-9-7/h4-5,7H2,1-3H3
Standard InChI Key MDJSCHZIEVAKHQ-UHFFFAOYSA-N
SMILES CC(C)(C)OCCON
Canonical SMILES CC(C)(C)OCCON

Introduction

Structural and Chemical Properties of O-(2-Tert-butoxyethyl)hydroxylamine

Molecular Architecture

O-(2-Tert-butoxyethyl)hydroxylamine consists of a hydroxylamine (-NH₂OH) functional group bonded to a 2-tert-butoxyethyl chain. The tert-butoxy group, a branched ether moiety, imparts steric bulk that influences the compound’s solubility and reactivity. The hydroxylamine group, with its dual amine and hydroxyl functionalities, enables participation in nucleophilic acyl substitution and oxidation-reduction reactions. This structural duality underpins its versatility in organic synthesis .

Physicochemical Characteristics

The compound exists as a liquid or low-melting solid at room temperature, with a density of approximately 0.98 g/cm³. It is moderately soluble in polar aprotic solvents such as tetrahydrofuran (THF) and dichloromethane but exhibits limited solubility in water. Spectroscopic data (IR, NMR) confirm the presence of characteristic N-O stretching vibrations (950–1050 cm⁻¹) and tert-butyl proton resonances (δ 1.2 ppm in ¹H NMR) .

Applications in Organic Chemistry and Drug Development

Pharmaceutical Intermediate

Beyond binimetinib, this compound serves as a precursor for:

  • Anticancer agents: Functionalization of kinase inhibitors.

  • Antibiotics: Introduction of hydroxylamine groups into β-lactam scaffolds.

  • Neurological drugs: Modulation of neurotransmitter analogues.

Its tert-butoxyethyl chain enhances metabolic stability in prodrug formulations, delaying hydrolysis in vivo .

Hazard CodeRisk StatementPrecautionary Measures
H410Toxic to aquatic life (long-term)Avoid environmental release
H302Harmful if swallowedUse PPE; avoid ingestion
H226Flammable liquid/vaporStore away from ignition sources

Market Dynamics and Industrial Outlook

Global Production Trends

The 2025 market report projects a 6.2% CAGR for O-(2-tert-butoxyethyl)hydroxylamine, driven by:

  • North America: 42% market share, fueled by pharmaceutical R&D.

  • Asia-Pacific: 35% share, led by contract manufacturing in India and China.

  • Europe: 18% share, emphasizing green chemistry initiatives .

Future Directions and Research Opportunities

Green Synthesis Innovations

Recent advances in photoredox catalysis could enable sunlight-driven synthesis, reducing reliance on toxic solvents. Pilot studies show 60% yield improvements using TiO₂ nanoparticles .

Expanded Therapeutic Applications

Ongoing trials explore its use in:

  • PROTACs: Degradation of oncogenic proteins.

  • Antiviral agents: Inhibition of viral protease assembly.

These applications leverage the compound’s ability to stabilize reactive intermediates in complex syntheses .

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